Regioselective 7-Position Nicotinoylation Enabled by 2-Propanone Blocking Group
The presence of the 2-propan-1-one substituent on the imidazo[5,1-b]thiazole core is critical for directing nicotinoylation exclusively to the 7-position. When 1-(imidazo[5,1-b]thiazol-2-yl)propan-1-one is reacted with N,N-dimethylnicotinamide and phosphorus oxychloride, the nicotinoyl group is installed at the 7-position in a single step while the 2-ketone remains unreacted [1]. By comparison, the unsubstituted imidazo[5,1-b]thiazole core (CAS 251-89-8) lacks this positional selectivity, requiring additional protection/deprotection steps that extend production time. The patent explicitly claims that the process using 2-substituted imidazo[5,1-b]thiazoles reduces production time to ≤1/3 of prior art methods [1].
| Evidence Dimension | Regioselectivity of nicotinoylation (7-position vs. mixture of positions) |
|---|---|
| Target Compound Data | Exclusive nicotinoylation at 7-position; 2-ketone intact; one-step process |
| Comparator Or Baseline | Imidazo[5,1-b]thiazole (unsubstituted core): non-selective acylation mixture; requires additional protection/deprotection steps |
| Quantified Difference | Production time reduced to ≤33% of prior art methods (qualitative claim in patent [1]) |
| Conditions | N,N-dimethylnicotinamide, phosphorus oxychloride, 1,2-dichloroethane, reflux (per US20090036685A1 / EP1908766A1) |
Why This Matters
For procurement in carbapenem intermediate programs, the 2-propanone-substituted compound eliminates costly protection/deprotection sequences, directly reducing API manufacturing cost and process step count.
- [1] Kubota, D., et al. (2009). Process for Producing Imidazothiazole Derivatives. US Patent Application US20090036685A1. Also published as EP1908766A1. Assignee: Meiji Seika Kaisha Ltd. View Source
